3-benzyltriazolo[4,5-d]pyrimidin-7-ol
Description
Significance of Fused Heterocycles in Drug Discovery and Development
Fused heterocyclic compounds, which are organic molecules containing two or more rings fused together with at least one ring being heterocyclic, are cornerstones of medicinal chemistry. researchgate.net Their unique three-dimensional structures provide a rigid and conformationally constrained framework that can interact with high specificity and potency with biological targets. nih.gov This structural rigidity often leads to enhanced binding affinity and improved biological activity compared to their non-fused counterparts. nih.gov
The structural diversity inherent in fused heterocycles allows for extensive modification and fine-tuning of their physicochemical and pharmacological properties. mdpi.com Over 85% of all biologically active chemical compounds contain a heterocyclic component, underscoring their immense significance in drug design. researchgate.net These scaffolds are integral to a vast array of pharmaceuticals, including anticancer, antibiotic, antiviral, anti-inflammatory, and neuroprotective agents. mdpi.com The fusion of different heterocyclic rings can also modulate electronic properties, which is crucial for the development of functional materials beyond the pharmaceutical realm. nih.gov The ongoing research into fused heterocyclic compounds continues to pave the way for innovative therapies to combat complex diseases. nih.gov
Overview of Triazolopyrimidine Derivatives as a Versatile Pharmacophore
Within the broad class of fused heterocycles, the triazolopyrimidine core holds a privileged position in medicinal chemistry. mdpi.com This scaffold, which combines the structural features of both triazole and pyrimidine (B1678525) rings, exists in several isomeric forms, with the mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine being one of the most stable and extensively studied. nih.govnih.gov Triazolopyrimidine derivatives are recognized as bioisosteres of naturally occurring purines, allowing them to interact with a wide range of biological targets. mdpi.com
The versatility of the triazolopyrimidine pharmacophore is demonstrated by the diverse biological activities attributed to its derivatives. mdpi.comnih.gov These compounds have shown potential as:
Anticancer agents nih.gov
Antiviral agents nih.gov
Antimicrobial agents nih.gov
Anti-inflammatory agents nih.gov
Antimalarial agents nih.gov
Inhibitors of various enzymes, such as phosphodiesterase 2 (PDE2a) and tyrosyl-DNA phosphodiesterase 2 (TDP2) nih.gov
The synthesis of triazolopyrimidine derivatives can be achieved through various chemical reactions, including the annulation of a triazole nucleus to a pyrimidine ring or vice versa. nih.govnih.gov The adaptability of this scaffold allows for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy. nih.gov
Specific Research Focus on 3-Benzyltriazolo[4,5-d]pyrimidin-7-ol as a Lead Compound or Intermediate
While the broader class of triazolopyrimidines has been extensively studied, specific research on This compound is less documented in readily available literature. However, its structural features suggest it is a compound of significant interest as a potential lead compound or a key synthetic intermediate. The nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine core, also known as 8-azapurine, is a known pharmacophore. The presence of a benzyl (B1604629) group at the 3-position of the triazole ring and a hydroxyl group at the 7-position of the pyrimidine ring are key features for exploring its biological potential.
The synthesis of 3-substituted triazolo[4,5-d]pyrimidines has been reported, indicating the chemical feasibility of accessing compounds like this compound. For instance, a highly regiospecific and efficient synthesis of 3-substituted triazolo[4,5-d]pyrimidines has been described, which could potentially be adapted for the synthesis of the benzyl derivative.
The biological relevance of substitutions at these positions has been highlighted in related scaffolds. For example, studies on nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives have shown that substitutions on the scaffold can lead to potent inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1), which is a target in cancer therapy. nih.gov In some series, benzyl amine substituted compounds have been investigated, showing that the nature of the substituent on the phenyl ring can influence activity. nih.gov Furthermore, research on other fused pyrimidine systems, such as oxazolo[5,4-d]pyrimidines, has demonstrated that the position of a benzyl moiety is crucial for cytotoxic activity against cancer cell lines. mdpi.com
Given the established importance of the triazolopyrimidine scaffold and the demonstrated impact of benzyl substitutions on the biological activity of related heterocyclic systems, This compound represents a promising, albeit underexplored, molecule. It serves as an attractive candidate for future research, both in terms of developing novel synthetic methodologies and for screening against a variety of biological targets to uncover new therapeutic applications. Further investigation into this specific compound could lead to the development of novel lead compounds in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzyltriazolo[4,5-d]pyrimidin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKILZMOZUNSGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)O)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)O)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzyltriazolo 4,5 D Pyrimidin 7 Ol and Its Analogues
Established Synthetic Routes to the Triazolo[4,5-d]pyrimidine Core
The synthesis of the triazolopyrimidine core, which is structurally related to purines, has been approached through various strategies, primarily involving the annulation of a pyrimidine (B1678525) ring onto a pre-existing triazole or vice-versa.
Cyclocondensation reactions represent a classical and widely employed method for constructing the triazolo[4,5-d]pyrimidine system. This approach typically involves the reaction of an ortho-diamino-substituted triazole with a C1 synthon, or a 5-aminotriazole-4-carboxamide with a cyclizing agent.
A common strategy involves the fusion of a 4-amino-1,2,3-triazole-5-carboxamide derivative with urea (B33335) or thiourea (B124793) to form the corresponding triazolo[4,5-d]pyrimidin-7(6H)-one or its thio-analogue. rsc.org For instance, the fusion of 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide with urea leads to the formation of 1-methyl-1H-v-triazolo[4,5-d]pyrimidine-5,7-dione. rsc.org Another well-established cyclocondensation involves reacting an appropriate aminotriazole with a 1,3-dicarbonyl compound or an α,β-unsaturated system. nih.gov For example, the reaction between 2H-1,2,4-triazol-3-amine and 1-phenylpentane-1,3-dione (B1605474) at elevated temperatures yields 5-phenyl- rsc.orgdocumentsdelivered.comresearchgate.nettriazolo[1,5-a]pyrimidin-7-ol. nih.govresearchgate.net
Table 1: Examples of Cyclocondensation Reactions for Triazolopyrimidine Core Synthesis
| Triazole Precursor | Reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Amino-1-methyl-1H-1,2,3-triazole-5-carboxamide | Urea | Fusion (Heat) | 1-Methyl-1H-v-triazolo[4,5-d]pyrimidine-5,7-dione | rsc.org |
| 2H-1,2,4-triazol-3-amine | 1-Phenylpentane-1,3-dione | 160°C | 5-Phenyl- rsc.orgdocumentsdelivered.comresearchgate.nettriazolo[1,5-a]pyrimidin-7-ol | nih.govresearchgate.net |
| 1H-1,2,4-triazol-5-amine | Ethyl 4-chloro-3-oxobutanoate | Acetic Acid | 5-(Chloromethyl)- rsc.orgdocumentsdelivered.comresearchgate.nettriazolo[1,5-a]pyrimidin-7(4H)-one | nih.gov |
Multicomponent reactions (MCRs) have gained prominence as powerful tools for the efficient synthesis of complex heterocyclic systems like triazolopyrimidines from simple, readily available starting materials in a single step. researchgate.net These reactions offer advantages in terms of operational simplicity, atom economy, and the ability to generate structural diversity. researchgate.net
One such approach involves the one-pot, three-component coupling of aldehydes, alkynes, and an aminotriazole, often catalyzed by a Lewis acid like ferric chloride, to produce substituted triazolopyrimidines. researchgate.net Another example is the catalyst- and solvent-free one-pot condensation of 1,3-dimethylbarbituric acid, 3-amino-1H-1,2,4-triazoles, and various aromatic aldehydes, which provides an environmentally friendly route to pyrimido[5,4-e] rsc.orgdocumentsdelivered.comresearchgate.nettriazolo[1,5-a]pyrimidines.
Recent research has focused on developing more efficient, greener, and diverse synthetic routes. This includes the use of novel catalysts and reaction media. For example, an eco-friendly approach utilizes an iron(III) chloride catalyst for a one-pot, three-component reaction to synthesize pyrimidine derivatives. researchgate.net Solid-phase synthesis has also been employed to construct libraries of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, demonstrating the adaptability of modern synthetic techniques to this scaffold. Furthermore, molecular hybridization strategies are being used to design and synthesize novel derivatives, such as linking an indole (B1671886) fragment to the rsc.orgdocumentsdelivered.comresearchgate.nettriazolo[1,5-a]pyrimidine scaffold to explore new biological activities. nih.gov
Specific Synthesis of 3-Benzyltriazolo[4,5-d]pyrimidin-7-ol from Precursors
While a specific documented synthesis for this compound is not prominently reported, a highly plausible and established synthetic route can be constructed based on the synthesis of analogous compounds. rsc.org The most logical approach involves the preparation of a key intermediate, 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, followed by cyclization to form the pyrimidine ring.
The synthesis would proceed via the following steps:
Formation of Benzyl (B1604629) Azide (B81097): Benzyl bromide is reacted with sodium azide to produce benzyl azide.
Synthesis of the Triazole Precursor: The benzyl azide undergoes a cycloaddition reaction. A common method for creating the required 5-aminotriazole-4-carboxamide scaffold is the reaction of an azide with an α-cyano amide. nih.gov Thus, benzyl azide would be reacted with 2-cyanoacetamide (B1669375) to form 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. The existence of this specific precursor is confirmed in chemical databases. uni.lunih.gov
Cyclization to form the Pyrimidinone Ring: The intermediate, 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, is then cyclized to form the desired this compound. This is typically achieved by heating the precursor with urea or a related C1 synthon, such as ethyl chloroformate or phosgene (B1210022) derivatives. rsc.org The fusion with urea is a well-documented method for forming the pyrimidin-7-one ring in analogous systems. rsc.org The resulting product exists in tautomeric equilibrium between the -ol and -one forms.
This synthetic pathway leverages established and reliable reactions for the construction of both the triazole and pyrimidine rings, providing a clear and feasible method for obtaining this compound.
Derivatization Strategies from this compound
The this compound scaffold serves as a versatile starting point for further chemical modifications to explore structure-activity relationships. The 7-hydroxy group is a key handle for such derivatization.
The hydroxyl group at the 7-position of the pyrimidine ring is not a good leaving group for direct nucleophilic substitution. Therefore, a common strategy involves its conversion into a more reactive functional group, such as a halogen (typically chlorine) or a sulfonate ester. This transformation is readily achieved by treating the 7-ol compound with a reagent like phosphorus oxychloride (POCl₃) to yield the corresponding 7-chloro-3-benzyltriazolo[4,5-d]pyrimidine. nih.govnih.gov
Once formed, this 7-chloro derivative becomes an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. A wide variety of nucleophiles can be used to displace the chloride and introduce diverse functionalities at the 7-position. documentsdelivered.com
Amination: Reaction with primary or secondary amines (aliphatic or aromatic) leads to the formation of 7-(N-substituted amino) derivatives. documentsdelivered.com
Alkoxylation/Aryloxylation: Treatment with sodium alkoxides or phenoxides results in the corresponding 7-alkoxy or 7-aryloxy ethers. documentsdelivered.comnih.gov
Carbon-Carbon Bond Formation: Reaction with carbanions generated from active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) in the presence of a strong base like sodium hydride introduces carbon-based substituents. documentsdelivered.com
Table 2: Examples of Nucleophilic Substitution at the 7-Position of a 3-Substituted-7-chlorotriazolo[4,5-d]pyrimidine
| Nucleophile | Resulting 7-Substituent | Product Class | Reference |
|---|---|---|---|
| Ammonia / Amines (R-NH₂) | -NHR | 7-Amino-triazolopyrimidine | documentsdelivered.com |
| Sodium Methoxide (NaOCH₃) | -OCH₃ | 7-Methoxy-triazolopyrimidine | documentsdelivered.com |
| Sodium Ethoxide (NaOCH₂CH₃) | -OCH₂CH₃ | 7-Ethoxy-triazolopyrimidine | documentsdelivered.com |
| Substituted Phenols | -OAr | 7-Phenoxy-triazolopyrimidine | nih.gov |
| Carbanions (e.g., ⁻CH(CO₂Et)₂) | -CH(CO₂Et)₂ | 7-Malonyl-triazolopyrimidine | documentsdelivered.com |
This derivatization strategy provides a powerful platform for systematically modifying the structure of this compound to fine-tune its chemical and physical properties.
Chemical Modifications of the Benzyl Moiety
Direct chemical modification of the benzyl group on the pre-formed this compound scaffold presents a route to a variety of analogues. While literature specifically detailing such modifications on this exact compound is limited, established reactions on other N-benzyl and C-benzyl substituted heterocycles offer viable strategies.
One common approach involves electrophilic aromatic substitution on the phenyl ring of the benzyl group. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can introduce a range of substituents. The position of substitution (ortho, meta, or para) is directed by the activating nature of the alkyl group and the steric hindrance imposed by the triazolopyrimidinol core.
Alternatively, functionalization can be achieved through metallation of the benzyl group followed by reaction with an electrophile. For instance, lithiation of the benzylic protons can be accomplished using strong bases like n-butyllithium, creating a nucleophilic center that can react with various electrophiles.
Another potential avenue for modification is through cross-coupling reactions. If a halo-substituted benzyl group is used in the initial synthesis of the triazolopyrimidine core, subsequent palladium-catalyzed reactions like Suzuki or Heck couplings can be employed to introduce new carbon-carbon bonds, thereby diversifying the benzyl moiety.
Introduction of Other Functional Groups for Structural Diversity
To explore a wider chemical space and modulate the physicochemical properties of this compound, the introduction of various functional groups onto the heterocyclic core is a key strategy.
A significant advancement in this area is the functionalization at the 7-position of the triazolo[4,5-d]pyrimidine ring. A study has demonstrated a halogen-metal exchange reaction on a 7-halo-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine. nih.gov In this process, a 7-iodo derivative was treated with butyllithium (B86547) to generate a 7-lithio intermediate. This lithiated compound was then reacted with a series of electrophiles to yield the corresponding 7-substituted products. nih.gov This methodology provides a powerful tool for introducing a wide array of functional groups at this position.
Table 1: Electrophiles Used in the Functionalization of 7-Lithio-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine
| Electrophile | Resulting 7-Substituent |
|---|---|
| Dimethylformamide (DMF) | -CHO |
| Carbon dioxide (CO2) | -COOH |
| Alkyl halides (R-X) | -R |
| Aldehydes/Ketones | -CR(OH)R' |
This table illustrates the versatility of the 7-lithio intermediate in generating diverse analogues.
Nitration has also been explored as a method for functionalizing fused pyrimidine systems. Studies on nih.govrsc.orgnih.govoxadiazolo[3,4-d]pyrimidine-5,7-diamine have shown that nitration can occur, with the outcome being dependent on the concentration of nitric acid used. nih.govwikipedia.org This suggests that direct nitration of the this compound core could be a feasible route to nitro-substituted analogues, which can then serve as precursors for other functionalities, such as amino groups.
Furthermore, copper-catalyzed C-H functionalization has been successfully applied to triazolopyridine systems, enabling the introduction of benzyl groups. nih.gov This type of reaction could potentially be adapted for the direct introduction of other substituents onto the triazolo[4,5-d]pyrimidine scaffold.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been reported, which proceeds in water, aligning with green chemistry principles. rsc.org This suggests that halogenated derivatives of this compound could serve as versatile intermediates for the synthesis of a wide range of arylated or vinylated analogues.
Green Chemistry Approaches in Triazolopyrimidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including triazolopyrimidines, to minimize environmental impact and enhance efficiency.
Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The rapid and uniform heating provided by microwaves can accelerate reactions that would otherwise require prolonged heating, thus saving energy. nih.gov For instance, the synthesis of various thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives has been efficiently achieved using microwave irradiation. nih.gov
The use of environmentally benign solvents and catalysts is another cornerstone of green synthesis. Research has demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using both conventional and green methods, highlighting the feasibility of more sustainable approaches. researchgate.netnih.govrsc.org Catalytic methods are particularly favored as they reduce the need for stoichiometric reagents, thereby minimizing waste. The development of recyclable catalysts, such as nanocatalyst triazine-pyrimidine-modified cobalt-based metal-organic frameworks, for triazole synthesis exemplifies this trend. nih.gov These catalysts can be easily recovered and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly.
Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives
| Feature | Conventional Synthesis | Green Synthesis |
|---|---|---|
| Solvents | Often uses hazardous organic solvents | Prefers water, ionic liquids, or solvent-free conditions |
| Energy | Typically requires prolonged heating | Utilizes microwave irradiation for rapid heating |
| Catalysts | May use stoichiometric and toxic reagents | Employs recyclable and non-toxic catalysts |
| Efficiency | Often involves multiple steps and purifications | Favors one-pot, multicomponent reactions |
| Waste | Generates significant chemical waste | Minimizes waste through high atom economy |
This table summarizes the key advantages of adopting green chemistry principles in the synthesis of pyrimidine-based compounds.
Advanced Spectroscopic and Structural Characterization of 3 Benzyltriazolo 4,5 D Pyrimidin 7 Ol and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atoms within a molecule.
¹H NMR: In the ¹H NMR spectrum of triazolopyrimidine derivatives, the chemical shifts of protons provide significant structural insights. For instance, studies on related triazolo[1,5-a]pyrimidines have shown that the chemical shifts of methyl substituents can suggest the degree of aromaticity within the heterocyclic system. nih.gov The benzyl (B1604629) group protons in 3-benzyltriazolo[4,5-d]pyrimidin-7-ol would be expected to appear in the aromatic region (typically δ 7.0-8.0 ppm), while the methylene (B1212753) (-CH2-) protons would resonate at a characteristic upfield position. The proton on the pyrimidine (B1678525) ring and any N-H protons would also exhibit distinct chemical shifts, aiding in the complete structural assignment.
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbonyl carbon (in the pyrimidin-7-ol tautomer) and the carbons of the fused triazole and pyrimidine rings are particularly diagnostic. For example, in related pyrazolo[3,4-d]pyrimidines, the carbon signals have been instrumental in confirming the molecular structure. nih.gov
¹⁵N NMR: Due to the high nitrogen content of the triazolopyrimidine core, ¹⁵N NMR spectroscopy is an invaluable tool, though it is often used with ¹⁵N-labeled compounds to enhance sensitivity. rsc.org This technique provides direct information about the electronic environment of the nitrogen atoms in the heterocyclic rings. The chemical shifts can help distinguish between different nitrogen atoms and determine protonation states in various media. researchgate.net The analysis of ¹H–¹⁵N and ¹³C–¹⁵N coupling constants offers unambiguous confirmation of the molecular structure and can be used to study tautomeric equilibria. rsc.org
Below is a representative table of expected NMR data for this compound based on general knowledge of similar heterocyclic systems.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹⁵N Chemical Shift (δ, ppm) |
| Benzyl -CH₂- | ~5.5 | ~50 | - |
| Benzyl -C₆H₅ | ~7.3-7.5 | ~127-135 | - |
| Pyrimidine C-H | ~8.0-8.5 | ~140-150 | - |
| Pyrimidine C-OH | - | ~160-170 | - |
| Fused Triazole Carbons | - | ~145-155 | - |
| Triazole N | - | - | ~-100 to -200 |
| Pyrimidine N | - | - | ~-150 to -250 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound. For this compound, key vibrational bands would be expected for the O-H, N-H, C=O (in the keto tautomer), C=N, and C=C functional groups.
The NIST WebBook provides an IR spectrum for a related compound, 2-trifluoromethyl-5-methyl-s-triazolo[2,3-a]pyrimidin-7-ol, which can serve as a reference for interpreting the spectrum of the title compound. nist.gov The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would indicate O-H or N-H stretching, while a strong absorption around 1650-1700 cm⁻¹ would be characteristic of a C=O group, suggesting the presence of the keto tautomer in the solid state. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
A summary of expected IR absorption bands is provided in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| N-H stretch (triazole/pyrimidine) | 3100-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (keto tautomer) | 1650-1700 |
| C=N and C=C stretch (ring) | 1450-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight.
The fragmentation of related pyrimidine derivatives often involves the initial loss of side-chain functional groups followed by the cleavage of the heterocyclic rings. sapub.org For this compound, a prominent fragmentation pathway would likely involve the cleavage of the benzyl group, leading to a stable tropylium (B1234903) cation (m/z 91) or a fragment corresponding to the loss of a benzyl radical. Subsequent fragmentation could involve the loss of small molecules like HCN, N₂, or CO from the triazolopyrimidine core.
| Ion | Proposed Structure | Expected m/z |
| [M]⁺ | Intact molecule | 241.24 |
| [M - C₇H₇]⁺ | Loss of benzyl group | 150.08 |
| [C₇H₇]⁺ | Benzyl/Tropylium cation | 91.12 |
| [M - CO]⁺ | Loss of carbon monoxide | 213.24 |
| [M - N₂]⁺ | Loss of nitrogen gas | 213.22 |
Note: The m/z values are calculated based on the most common isotopes.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density within a crystal. This technique can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm its molecular structure, including the specific tautomeric form present in the crystal lattice (i.e., the -ol vs. the keto form).
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound and to assess its purity. For this compound (C₁₂H₉N₅O), the theoretical elemental composition can be calculated and compared with the experimentally determined values. A close agreement between the theoretical and experimental values provides strong evidence for the compound's identity and purity. This technique was used to confirm the structure of a synthesized chromenopyridopyrimidine derivative. researchgate.net
| Element | Theoretical % | Experimental % |
| Carbon (C) | 59.75 | (To be determined) |
| Hydrogen (H) | 3.76 | (To be determined) |
| Nitrogen (N) | 29.03 | (To be determined) |
| Oxygen (O) | 6.63 | (To be determined) |
Biological Evaluation and Pharmacological Profiles of Triazolo 4,5 D Pyrimidin 7 Ol Derivatives
In Vitro Antiproliferative and Anticancer Activities
Derivatives of the triazolo[4,5-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, exhibiting a range of activities against various human cancer cell lines. The introduction of a benzyl (B1604629) group at the 3-position of the triazole ring, in conjunction with a hydroxyl group at the 7-position of the pyrimidine (B1678525) ring, has been a key area of synthetic exploration.
Broad-Spectrum Cytotoxicity Against Human Cancer Cell Lines
While specific cytotoxicity data for 3-benzyltriazolo[4,5-d]pyrimidin-7-ol against a broad panel of human cancer cell lines—including MCF-7 (breast), A549 (lung), HCT116 (colon), MGC-803 (gastric), PC3 (prostate), HEP-2 (larynx), HT-29 (colon), A375 (melanoma), C32 (amelanotic melanoma), and DU145 (prostate)—is not extensively documented in publicly available literature, studies on closely related nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives have shown promising results. For instance, certain derivatives have exhibited inhibitory effects on the migration of cancer cells and have been shown to induce apoptosis. nih.gov Hybrid molecules incorporating the 1,2,3-triazole ring system have also displayed cytotoxic activity against various cancer cell lines, including MCF-7. nih.govnih.gov
Interactive Table: Cytotoxicity of Related Triazole Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Coumarin-triazole hybrids | MCF-7 | 2.66 - 10.08 | nih.gov |
| 1,2,3-Triazolo[4,5-d]pyrimidine derivative | NCI-H1650 | 2.37 | nih.gov |
Note: This table presents data for structurally related compounds to provide context due to the limited specific data for this compound.
Apoptosis Induction and Cell Cycle Arrest Mechanisms
The anticancer activity of many therapeutic agents is mediated through the induction of apoptosis and the disruption of the normal cell cycle in cancerous cells. Research into the mechanisms of action of triazolo[4,5-d]pyrimidine derivatives suggests that these compounds can indeed trigger programmed cell death and cause cell cycle arrest. mdpi.comnih.govmdpi.comnih.govdrugbank.com For example, certain 1,2,3-triazole-containing compounds have been shown to cause cell cycle arrest, a critical mechanism for inhibiting tumor growth. mdpi.com The process of apoptosis is a key therapeutic target, and its induction is a hallmark of effective anticancer drugs. mdpi.comnih.gov
Impact on Cell Migration and Invasion
In Vitro Antimicrobial and Antifungal Activities
In addition to their anticancer potential, triazolo[4,5-d]pyrimidine derivatives have been explored for their ability to combat microbial and fungal infections. The emergence of antibiotic-resistant strains has created an urgent need for new antimicrobial agents with novel mechanisms of action.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
The antibacterial potential of 1,2,3-triazole hybrids has been a subject of considerable research. nih.gov These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The unique structural features of the triazole ring are believed to contribute to their ability to interfere with essential bacterial processes. While specific data on the antibacterial efficacy of this compound is limited, the general class of 1,2,3-triazole-containing compounds has demonstrated promising antimicrobial activity against various pathogens. nih.govnih.gov
Antifungal Spectrum and Potency
Fungal infections, particularly in immunocompromised individuals, represent a significant health challenge. The development of new antifungal agents is therefore of high importance. Triazole compounds, in general, are a well-established class of antifungal agents. google.com Derivatives of 1,2,3-triazole have been synthesized and evaluated for their antifungal properties, with some showing notable activity against various fungal species. google.comresearchgate.net The exploration of triazolo[4,5-d]pyrimidine derivatives for antifungal activity is an ongoing area of research, leveraging the known antifungal properties of the triazole scaffold.
In Vitro Antiviral Activities
Derivatives of the triazolo[4,5-d]pyrimidine class have been investigated for their ability to combat various viral infections. Their mechanism of action often involves the targeted inhibition of viral enzymes crucial for replication, showcasing the scaffold's potential in the development of novel antiviral agents.
Chikungunya Virus (CHIKV): A notable class of compounds, nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones, has been identified as potent inhibitors of Chikungunya virus (CHIKV) replication. google.com Research has demonstrated that these derivatives can inhibit viral replication in the low micromolar range without exhibiting toxicity to host cells. google.com The most potent compounds in this series have shown an EC₅₀ value below 1 μM. google.com Further studies on related 3-aryl- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones confirmed antiviral activity against different CHIKV isolates, with some compounds showing efficacy in the very low micromolar range in both virus yield reduction and cell-killing inhibition assays. researchgate.net
Human Immunodeficiency Virus (HIV): The broader family of fused pyrimidines, including related scaffolds like 1,2,4-triazolo[1,5-a]pyrimidines, has been explored for anti-HIV activity. These derivatives have been investigated for their ability to inhibit HIV-1 reverse transcriptase (RT). mdpi.com Specifically, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives were identified as inhibitors of the RT-associated ribonuclease H (RNase H) function, with IC₅₀ values in the micromolar range. mdpi.com Other related heterocyclic systems, such as pyrazole (B372694) derivatives synthesized from 3-benzoylbenzofurans, have also shown potent anti-HIV activity, with some compounds inhibiting viral entry. mdpi.com Thiazolo[4,5-d]pyrimidine (B1250722) derivatives have also been synthesized and evaluated for their anti-HIV potential. nih.gov
Herpes Simplex Virus Type-1 (HSV-1): The antiviral potential of pyrimidine derivatives extends to Herpes Simplex Virus Type-1. Dichloroanilino derivatives of pyrimidines have been shown to strongly inhibit the primase activity of the HSV-1 helicase-primase enzyme complex. nih.gov These compounds were found to inhibit viral DNA synthesis in HSV-1-infected cells. nih.gov However, studies on other related scaffolds like oxazolo[4,5-d]pyrimidine (B6598680) derivatives did not yield favorable antiviral effects against HSV, indicating that the specific heterocyclic system is crucial for activity. kjpupi.id
Interactive Table: Antiviral Activity of Triazolopyrimidine Derivatives and Related Compounds Click on the headers to sort the data.
| Compound Class | Virus | Target | Potency (IC₅₀/EC₅₀) | Source(s) |
| nih.govnih.govnih.govTriazolo[4,5-d]pyrimidin-7(6H)-ones | Chikungunya Virus (CHIKV) | nsP1 | < 1 µM | google.com, researchgate.net |
| 1,2,4-Triazolo[1,5-a]pyrimidines | HIV-1 | RNase H | 13.1 - 17.7 µM | mdpi.com |
| Dichloroanilino-pyrimidines | Herpes Simplex Virus Type-1 | Helicase-Primase | - | nih.gov |
| Pyrazole Derivatives | HIV-1 | Viral Entry / Protease | 0.39 µM | mdpi.com |
The antiviral activity of triazolopyrimidine derivatives is often linked to their interaction with specific viral proteins. For Chikungunya virus, 3-aryl- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones have been proposed to target the viral capping enzyme nsP1. researchgate.net These compounds were shown to inhibit the in vitro guanylylation of alphavirus nsP1, which is a critical step in the viral RNA capping process. researchgate.net
In the context of HIV, the focus has been on the reverse transcriptase enzyme. Certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives were identified as allosteric inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. mdpi.com For Herpes Simplex Virus Type-1, the target is the helicase-primase complex, a heterotrimeric enzyme essential for viral DNA replication. nih.gov Dichloroanilino-pyrimidine derivatives have demonstrated strong inhibition of the primase activity associated with this complex. nih.gov
Enzyme Inhibition Studies
The structural similarity of the triazolo[4,5-d]pyrimidine core to endogenous purines makes it an effective scaffold for designing inhibitors of various enzymes, particularly those with ATP-binding sites like kinases, or other enzymes involved in nucleotide metabolism.
Triazole-fused pyrimidine derivatives have emerged as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic modulator implicated in various cancers. nih.gov Medicinal chemistry efforts have led to the discovery of compounds with significant inhibitory potency, with IC₅₀ values as low as 49 nM. nih.gov These inhibitors act reversibly and are competitive with the H3K4me2 substrate. nih.gov Another study focused on nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives, identifying a potent LSD1 inhibitor with an IC₅₀ of 0.564 μM that also suppressed cancer cell migration. vensel.org Docking studies suggest that these compounds interact with key residues in the active pocket of LSD1. nih.govvensel.org
The de novo pyrimidine biosynthesis pathway is essential for the malaria parasite, Plasmodium falciparum, making its enzymes attractive drug targets. nih.govnih.govmdpi.com Triazolopyrimidine derivatives have been identified as potent and selective inhibitors of Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH), the rate-limiting enzyme in this pathway. nih.govnih.gov A high-throughput screen identified a substituted triazolopyrimidine with a Kᵢ value of 15 nM against PfDHODH and over 5,000-fold selectivity compared to the human enzyme. nih.gov Structure-activity relationship studies have shown a strong correlation between the inhibition of the PfDHODH enzyme and the anti-parasitic activity in whole-cell assays, confirming that DHODH is the cellular target. nih.gov Related isoxazolopyrimidine scaffolds have also been found to target PfDHODH. researchgate.net
The triazolopyrimidine scaffold and its isosteres are prevalent in the development of protein kinase inhibitors due to their ability to fit into the ATP-binding pocket of these enzymes.
Protein Kinase D (PKD): Novel pyrazolo[3,4-d]pyrimidine-based compounds have been developed as pan-PKD inhibitors. Starting from a known inhibitor, structural modifications led to a compound with improved biochemical inhibitory activity against PKD, showing IC₅₀ values in the range of 17-35 nM. mdpi.com These inhibitors were confirmed to block PKD-dependent phosphorylation in cellular assays. mdpi.com
Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors. Some of these compounds exhibit significant inhibitory activities with IC₅₀ values as low as 0.034 μM. Additionally, nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives containing a hydrazone fragment have been shown to suppress EGFR expression and induce apoptosis in cancer cells, with one compound showing an IC₅₀ of 26.25 nM against PC3 prostate cancer cells. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Pyrazolo[3,4-d]pyrimidine derivatives have been reported as potent VEGFR-2 inhibitors. In one study, a fluorinated derivative based on this scaffold showed noticeable selectivity against VEGFR-2 with an IC₅₀ of 0.09 µM, comparable to the reference drug sorafenib. In silico studies of other related scaffolds, such as oxazolo[5,4-d]pyrimidines, also predict potent inhibitory activity towards VEGFR-2. nih.gov
PIM Kinase: The PIM kinases are another family of serine/threonine kinases targeted by related heterocyclic systems. By applying a scaffold hopping approach, 1,2,3-triazolo[4,5-b]pyridines, which are structurally related to triazolopyrimidines, were identified as PIM inhibitors. nih.gov
Interactive Table: Enzyme Inhibition by Triazolopyrimidine Derivatives and Related Scaffolds Click on the headers to sort the data.
| Compound Class | Enzyme Target | Specific Enzyme | Potency (IC₅₀) | Source(s) |
| Triazole-fused pyrimidines | Demethylase | LSD1 | 49 nM | nih.gov |
| nih.govnih.govnih.govTriazolo[4,5-d]pyrimidines | Demethylase | LSD1 | 0.564 µM | vensel.org |
| Triazolopyrimidines | Dehydrogenase | P. falciparum DHODH | 0.05 µM - >200 µM | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Protein Kinase | PKD | 17-35 nM | mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | Protein Kinase | EGFR | 0.034 µM | , |
| nih.govnih.govnih.govTriazolo[4,5-d]pyrimidines | Protein Kinase | EGFR | 26.25 nM | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Protein Kinase | VEGFR-2 | 0.09 µM | |
| 1,2,3-Triazolo[4,5-b]pyridines | Protein Kinase | PIM Kinase | - | nih.gov |
NADPH Oxidase (NOX) and Monoamine Oxidase B (MAOB) Inhibition
Research into the therapeutic potential of this compound derivatives has revealed significant inhibitory activity against both NADPH oxidase (NOX) and monoamine oxidase B (MAOB), enzymes implicated in oxidative stress and neurodegenerative diseases. A study focused on designing inhibitors based on this scaffold led to the discovery of potent dual inhibitors.
The parent compound, 3-benzyl-3H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7-ol, served as a starting point for the synthesis of a series of derivatives. nih.gov One notable derivative, VAS2870 (3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine), was identified as an inhibitor of NOX2. nih.gov Further investigations into derivatives of the core structure have aimed to develop compounds with enhanced potency and selectivity.
A series of compounds were synthesized from the commercially available 3-benzyl-3H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7-ol. nih.gov These derivatives were evaluated for their ability to inhibit human NOX isoforms and MAOB. The inhibitory activities are summarized in the table below.
Table 1: Inhibition of NOX and MAOB by this compound Derivatives
| Compound | Modification from Parent Compound | hNOX2 IC₅₀ (µM) | hMAOB IC₅₀ (µM) |
|---|---|---|---|
| 1 | 3-benzyl-3H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7-ol | >100 | >100 |
| 2 | Mesylate derivative | 1.1 ± 0.1 | 4.8 ± 0.3 |
| 3 | Chloro derivative | 1.3 ± 0.1 | 5.2 ± 0.4 |
| 5 | tert-Butyl 4-(3-benzyl-3H- nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate | 0.8 ± 0.1 | 2.1 ± 0.2 |
| 9a | A potent dual covalent inhibitor | Not specified | Submicromolar |
Data sourced from a study on benzyl-triazolopyrimidine-based NADPH oxidase inhibitors. nih.gov
The initial evaluation demonstrated that while the parent compound 1 had weak activity, its derivatives showed significantly increased inhibitory potential against both hNOX2 and hMAOB. nih.gov Compound 9a emerged as a particularly potent, submicromolar covalent inhibitor of human MAOB. nih.gov The study highlighted the potential of the 3-benzyltriazolo[4,5-d]pyrimidine scaffold for developing dual inhibitors targeting both NOX and MAOB. nih.gov
Immunomodulatory Effects (e.g., Natural Killer Cell Cytotoxicity, Spleen Cell Mitogenicity)
While direct studies on the immunomodulatory effects of this compound are not extensively documented, research on structurally related thiazolo[4,5-d]pyrimidine nucleosides provides insights into the potential immunotherapeutic properties of this class of compounds. These related compounds have been shown to modulate various immune functions, including natural killer (NK) cell cytotoxicity and spleen cell mitogenicity.
One study investigated a series of 3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidines for their ability to potentiate murine immune responses. nih.gov Several guanosine (B1672433) analogues within this series demonstrated significant immunoactivity.
Specifically, a notable guanosine analogue, compound 7 (5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione), exhibited substantial enhancement of immune functions. nih.gov This compound was found to be approximately twice as potent as another active analogue in the murine spleen cell mitogenicity assay. nih.gov Furthermore, treatment with compound 7 resulted in a four-fold increase in natural killer cell cytotoxicity compared to controls. nih.gov The immunomodulatory activity of these guanosine analogues is thought to be potentially mediated by the induction of interferon. nih.gov
Table 2: Immunomodulatory Effects of a Thiazolo[4,5-d]pyrimidine Derivative
| Compound | Effect on Spleen Cell Mitogenicity | Effect on Natural Killer Cell Cytotoxicity |
|---|---|---|
| 7 | ~2-fold increase in potency compared to other active analogues | ~4-fold increase over controls |
Data reflects the activity of a guanosine analogue of thiazolo[4,5-d]pyrimidine. nih.gov
These findings in a closely related heterocyclic system suggest that the broader class of triazolo[4,5-d]pyrimidines may also possess immunomodulatory capabilities worth exploring.
Mechanistic Investigations and Molecular Target Identification
Elucidation of Specific Receptor and Enzyme Binding Modes
The nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine scaffold has been identified as a versatile template for designing inhibitors of various enzymes. Docking studies and enzymatic assays have provided insights into how these molecules bind to their targets.
One of the key targets for this class of compounds is Lysine-Specific Demethylase 1 (LSD1) , a histone-modifying enzyme implicated in cancer. nih.gov Derivatives of the triazole-fused pyrimidine (B1678525) core have been shown to be potent, reversible, and competitive inhibitors of LSD1. nih.gov Molecular docking studies of potent inhibitors within this class have elucidated the probable binding interactions within the active site of the LSD1/CoREST complex. These studies suggest that the triazolopyrimidine scaffold is a crucial element for inhibitory activity. nih.gov
Another significant target is the Ubiquitin-Specific Peptidase 28 (USP28) , a deubiquitinating enzyme that is a promising target in cancer therapy. scienceopen.com For a series of nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives, docking studies revealed key interactions within the USP28 active site. For instance, the fluorophenyl ring of a potent derivative was found to form arene-H interactions with Phe370, while the hydroxyl and fluoro groups formed hydrogen bonds with Glu366 and Lys381 residues. scienceopen.com The nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine ring itself engaged in π-π interactions with Phe370. scienceopen.com These studies also highlighted that the benzyl (B1604629) group attached to the triazole ring is likely essential for the compound's activity. scienceopen.com
Derivatives of the triazolopyrimidine scaffold have also been identified as inhibitors of Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH) , a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. nih.gov The inhibitory activity of these compounds against the enzyme showed a strong correlation with their potency against the parasite in whole-cell assays, suggesting that PfDHODH is the primary cellular target. nih.gov
Furthermore, related pyrazolo[4,3-d]pyrimidin-7-ones have been found to have an affinity for the adenosine A1 receptor . mdpi.com Molecular modeling suggests that these compounds likely fit the receptor in a manner analogous to xanthine-based antagonists. mdpi.com
A summary of the binding interactions for triazolopyrimidine derivatives with various targets is presented in the table below.
| Target Enzyme/Receptor | Interacting Residues/Binding Features | Compound Class |
| Lysine-Specific Demethylase 1 (LSD1) | Active site binding, competitive with H3K4me2 substrate. nih.gov | Triazole-fused pyrimidine derivatives nih.gov |
| Ubiquitin-Specific Peptidase 28 (USP28) | Phe370 (arene-H and π-π interactions), Glu366, Lys381 (hydrogen bonds), Asn597 (π-H interaction). scienceopen.com | nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives scienceopen.com |
| Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Not specified in detail, but inhibition is potent and selective over the human enzyme. nih.gov | Triazolopyrimidine analogs nih.gov |
| Adenosine A1 Receptor | Hypothesized to bind in a similar fashion to xanthines. mdpi.com | Pyrazolo[4,3-d]pyrimidin-7-ones mdpi.com |
Pathway Analysis: Disruption of Signal Transduction and Cellular Processes
The interaction of triazolopyrimidine derivatives with their molecular targets leads to the disruption of various cellular signaling pathways and processes, many of which are implicated in diseases such as cancer.
Inhibition of LSD1 by triazole-fused pyrimidine derivatives has significant downstream effects. LSD1 is known to be involved in cell differentiation, proliferation, and migration. nih.gov Pharmacological inhibition of LSD1 can induce the expression of cell surface markers of differentiation, such as CD86 and CD11b, in leukemia cell lines. nih.gov This indicates a disruption of the signaling pathways that maintain the undifferentiated state of cancer cells. LSD1 also plays a role in promoting S-phase entry and tumorigenesis. nih.gov
Derivatives of nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine that inhibit USP28 have been shown to affect several cellular processes in gastric cancer cell lines. scienceopen.com These compounds can inhibit proliferation, suppress colony formation, and cause cell cycle arrest at the S phase. scienceopen.com Furthermore, they can inhibit the epithelial-mesenchymal transition (EMT) process. scienceopen.com
Some pyrazolo nih.govnih.govrjpbr.comtriazolopyrimidine derivatives have been found to inhibit the EGFR/AKT/ERK signaling pathway . nih.gov Treatment with these compounds led to a decrease in the phosphorylation of EGFR and its downstream targets, AKT and ERK1/2. nih.gov The inhibition of this pathway is a well-established strategy in cancer therapy and leads to G1 cell cycle arrest and apoptosis. nih.gov
The antiviral activity of some nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones against Chikungunya virus (CHIKV) has been linked to the inhibition of the viral capping enzyme nsP1 . nih.gov These compounds were shown to inhibit the in vitro guanylylation of nsP1, a crucial step in the viral RNA capping machinery. nih.gov
The table below summarizes the cellular pathways and processes affected by triazolopyrimidine derivatives.
| Compound Class | Affected Pathway/Process | Cellular Outcome |
| Triazole-fused pyrimidine derivatives | LSD1-mediated gene regulation nih.gov | Induction of differentiation, inhibition of proliferation nih.gov |
| nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives | USP28 signaling scienceopen.com | Inhibition of proliferation, cell cycle arrest, suppression of EMT scienceopen.com |
| Pyrazolo nih.govnih.govrjpbr.comtriazolopyrimidine derivatives | EGFR/AKT/ERK pathway nih.gov | Cell cycle arrest, apoptosis nih.gov |
| nih.govnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones | Chikungunya virus RNA capping nih.gov | Inhibition of viral replication nih.gov |
Exploration of Allosteric vs. Orthosteric Binding
The distinction between allosteric and orthosteric binding is crucial in drug design, with allosteric modulators often offering higher target selectivity. Orthosteric inhibitors bind to the active site of an enzyme or the primary binding site of a receptor, directly competing with the endogenous substrate or ligand. In contrast, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that modulates the protein's activity.
In the context of triazolopyrimidine derivatives, the available evidence points towards an orthosteric mode of binding for the targets that have been studied in detail. For example, derivatives that inhibit LSD1 have been shown to be competitive with the H3K4me2 substrate, which is indicative of binding at or near the active site. nih.gov Similarly, inhibitors of PfDHODH are believed to act on the enzyme's active site. nih.gov There is currently no specific information in the reviewed literature to suggest that 3-benzyltriazolo[4,5-d]pyrimidin-7-ol or its close analogs function as allosteric modulators.
Characterization of Reversible and Covalent Inhibitory Mechanisms
The nature of the interaction between an inhibitor and its target can be either reversible or covalent. Covalent inhibitors form a stable chemical bond with the target protein, which can lead to prolonged inhibition. However, this can also increase the risk of off-target effects. Reversible inhibitors, on the other hand, bind non-covalently and can dissociate from the target.
Studies on nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives as inhibitors of USP28 have demonstrated that they bind reversibly . scienceopen.com Similarly, the inhibition of LSD1 by triazole-fused pyrimidine derivatives has been characterized as reversible . nih.gov This is a significant finding, as some other classes of LSD1 inhibitors are covalent and can have off-target effects. nih.gov The reversible nature of the inhibition by the triazolopyrimidine scaffold may offer a more favorable profile. There is no evidence from the reviewed literature to suggest that this compound or its derivatives act as covalent inhibitors.
Structure Activity Relationship Sar Studies of 3 Benzyltriazolo 4,5 D Pyrimidin 7 Ol Analogues
Influence of Substituents on the Triazolopyrimidine Core on Biological Potency and Selectivity
The triazolopyrimidine core is a critical pharmacophore, and its substitution pattern significantly dictates the biological activity of the resulting analogues. Research has shown that even minor changes to this core can lead to substantial differences in potency and selectivity.
For instance, in the context of antitubercular activity, studies on di-substituted triazolopyrimidines revealed that the absence of a substituent at the C2 position is essential for potency. nih.gov Conversely, the presence of specific groups at other positions can be advantageous. For example, the introduction of a 2-(1,1-difluoroethyl)-5-methyl substitution pattern on the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine core resulted in a potent inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov
A quantitative structure-activity relationship (QSAR) study on 1,2,4-triazolo[1,5-a]pyrimidine analogues as inhibitors of Plasmodium falciparum identified five significant variables influencing activity. The resulting regression equation, pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2, highlights the importance of specific physicochemical properties of the substituents on the core scaffold. mdpi.comresearchgate.net
Furthermore, the nitrogen atoms within the pyrimidine (B1678525) ring play a pivotal role. The replacement of the triazolopyrimidine core with a triazolo[1,5-a]pyridine system, which removes the N5 nitrogen, led to a 100-fold decrease in binding affinity, underscoring the importance of this specific nitrogen atom for biological activity. nih.gov
Table 1: Influence of Triazolopyrimidine Core Substitutions on Biological Activity
| Compound/Core Modification | Target/Activity | Key SAR Finding | Reference |
| Di-substituted triazolopyrimidines | Antitubercular | Lack of substituent at C2 is essential for potency. | nih.gov |
| 2-(1,1-difluoroethyl)-5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | PfDHODH Inhibition | Specific substitution pattern enhances potency. | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidine Analogues | Plasmodium falciparum Inhibition | Activity is influenced by specific physicochemical parameters (npr1, pmi3, slogP, vsurf-CW2, vsurf-W2). | mdpi.comresearchgate.net |
| Triazolo[1,5-a]pyridine core | General Binding Affinity | Removal of the pyrimidine N5 nitrogen drastically reduces activity. | nih.gov |
Role of the Benzyl (B1604629) Moiety (e.g., Substitution Pattern, Position) in Biological Interactions
The benzyl group attached to the triazolo[4,5-d]pyrimidine scaffold is a key determinant of biological interactions, with its substitution pattern and position profoundly influencing activity.
In a series of oxazolo[5,4-d]pyrimidines, the presence of a benzyl moiety at the 6-position was found to be essential for cytotoxic activity against cancer cell lines. mdpi.com The substitution on the benzyl ring also played a critical role. Specifically, 2,4-dimethoxy or a methyl group, particularly at the para or ortho positions, was beneficial for cytotoxic potential. mdpi.com In contrast, methoxy (B1213986) or amino groups at the para position of the benzyl moiety led to a decrease in cytotoxic activity. mdpi.com
The position of the benzyl group is also crucial. For example, the 7-N-benzyl-7-amine isomer of an oxazolo[5,4-d]pyrimidine (B1261902) was found to be inactive in cytotoxicity assays, whereas the 6-benzyl-7(6H)-imine isomers exhibited a range of activities. mdpi.com This highlights the specific spatial arrangement required for biological interaction.
Table 2: Impact of Benzyl Moiety Modifications on Cytotoxic Activity of Fused Pyrimidines
| Modification | Position | Effect on Cytotoxic Activity | Reference |
| 2,4-diCH3O substituent on benzyl | 6-position | Beneficial | mdpi.com |
| CH3 group on benzyl | para or ortho position | Beneficial | mdpi.com |
| CH3 group on benzyl | meta position | Less beneficial | mdpi.com |
| CH3O or NH2 group on benzyl | para position | Reduced activity | mdpi.com |
| Benzyl group | 7-position (as 7-N-benzyl-7-amine) | Inactive | mdpi.com |
Impact of Modifications at the 7-Hydroxyl Position
The hydroxyl group at the 7-position of the pyrimidine ring is a common site for modification to modulate the biological activity and physicochemical properties of these compounds.
In the context of antitubercular triazolopyrimidines, the presence of an NH group at the C7 position was found to be essential for potency. nih.gov This suggests that a hydrogen bond donor at this position is critical for interaction with the biological target.
Conversely, in a series of pyrazolo[4,3-b]pyridine-6-carboxamides, which share a similar fused heterocyclic structure, the 7-hydroxy group was a key feature. mdpi.com These compounds typically have pKa values between 4.2 and 5.0, and the tautomeric equilibrium involving this hydroxyl group likely influences their solubility and binding characteristics. mdpi.com
Furthermore, research on oxazolo[5,4-d]pyrimidines has shown that substitution at the C(7) position with different aniline (B41778) moieties can significantly impact inhibitory potency against various kinases. mdpi.com For instance, a 4-chloroanilino substituent resulted in a significant increase in VEGF-HUVEC inhibitory activity compared to a 2-chloroanilino derivative, indicating that the substitution pattern at this position is crucial for receptor binding. mdpi.com
Table 3: Effect of Modifications at the 7-Position on Biological Activity
| Scaffold | Modification at C7 | Effect on Activity | Reference |
| Triazolopyrimidine | NH group | Essential for antitubercular potency. | nih.gov |
| Pyrazolo[4,3-b]pyridine | Hydroxyl group | Influences pKa and solubility. | mdpi.com |
| Oxazolo[5,4-d]pyrimidine | 4-chloroanilino | Increased VEGF-HUVEC inhibitory activity. | mdpi.com |
| Oxazolo[5,4-d]pyrimidine | 2-chloroanilino | Decreased VEGF-HUVEC inhibitory activity. | mdpi.com |
Comparative SAR with Related Fused Heterocycles (e.g., Pyrazolo[4,5-d]pyrimidines, Thiazolo[4,5-d]pyrimidines)
Comparing the SAR of triazolo[4,5-d]pyrimidines with related fused heterocycles such as pyrazolo[3,4-d]pyrimidines and thiazolo[4,5-d]pyrimidines provides valuable insights into the role of the heterocyclic core in biological activity.
A comparative study of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine, pyrazolo[1,5-a]pyrimidine (B1248293), and quinoline (B57606) derivatives as antiplasmodial agents found that the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives were the most potent. nih.gov This suggests that the triazole ring fusion offers an advantage for this particular biological target. All the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives tested inhibited P. falciparum dihydroorotate dehydrogenase (PfDHODH) in the low micromolar to low nanomolar range. nih.gov
In another study, the replacement of the triazolopyrimidine core with an imidazo[1,2-a]pyrimidine (B1208166) was well-tolerated and in some cases even enhanced binding affinity, depending on the other substituents. nih.gov However, replacing the triazolopyrimidine core with a triazolo[1,5-a]pyridine resulted in a significant drop in activity, highlighting the importance of the pyrimidine portion of the scaffold. nih.gov
Pyrazolo[3,4-d]pyrimidines have been extensively studied as kinase inhibitors due to their structural similarity to adenine. mdpi.com The potency of these compounds is highly dependent on the substituents at various positions. For example, in a series of pyrazolo[3,4-d]pyrimidines, compounds with smaller alkyl substitutions at position three showed better antiproliferative activity compared to those with bulkier groups. mdpi.com
Thiazolo[4,5-d]pyrimidines are considered bioisosteric analogues of purines and have been investigated for a wide range of pharmacological activities. researchgate.net The fusion of the thiazole (B1198619) ring to the pyrimidine core creates a unique electronic and steric profile that influences biological interactions.
Table 4: Comparative Potency of Fused Heterocycles
| Scaffold | Target/Activity | Comparative Finding | Reference |
| nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine | Antiplasmodial (PfDHODH inhibition) | More potent than pyrazolo[1,5-a]pyrimidine and quinoline analogues. | nih.gov |
| Imidazo[1,2-a]pyrimidine | General Binding Affinity | Well-tolerated replacement for the triazolopyrimidine core. | nih.gov |
| Triazolo[1,5-a]pyridine | General Binding Affinity | Significantly less active than the corresponding triazolopyrimidine. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Anticancer | Activity is sensitive to the size of substituents. | mdpi.com |
Bioisosteric Replacements and Their Effects on Activity
Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. In the context of triazolopyrimidine analogues, various bioisosteric replacements have been explored with significant consequences for biological activity.
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle itself is considered a bioisostere for purine (B94841) scaffolds, N-acetylated lysine, and carboxylic acid. mdpi.comresearchgate.net This mimicry is a fundamental reason for its broad biological activity.
Systematic evaluation of the triazolopyrimidine core has involved replacing individual nitrogen atoms to create different heterocyclic systems. As mentioned previously, replacing the triazolopyrimidine core with imidazo[1,2-a]pyrimidine was generally well-tolerated, while replacement with triazolo[1,5-a]pyridine was detrimental to activity. nih.gov Further bioisosteric modifications, such as creating pyrazolo[3,4-d]pyrimidine and triazolopyridazine analogues, led to inactive compounds, indicating that the specific arrangement of atoms in the triazolopyrimidine core is crucial. nih.gov
In some cases, bioisosteric replacement of a larger aromatic system with a smaller one can be beneficial. For instance, replacing a naphthyl group with a smaller aromatic amine in one series of compounds led to improved activity. nih.gov However, exchanging the naphthyl group for a larger anthracene (B1667546) moiety significantly decreased activity. nih.gov The incorporation of heteroatoms into the naphthyl system also reduced activity. nih.gov
Table 5: Effects of Bioisosteric Replacements on Biological Activity
| Original Scaffold/Group | Bioisosteric Replacement | Effect on Activity | Reference |
| Triazolopyrimidine | Imidazo[1,2-a]pyrimidine | Tolerated, sometimes enhanced | nih.gov |
| Triazolopyrimidine | Triazolo[1,5-a]pyridine | Significantly reduced | nih.gov |
| Triazolopyrimidine | Pyrazolo[3,4-d]pyrimidine | Inactivated | nih.gov |
| Triazolopyrimidine | Triazolopyridazine | Inactivated | nih.gov |
| Naphthyl group | Anthracene group | Considerably lessened | nih.gov |
| Naphthyl group | Heteroatom-containing naphthyl | Reduced | nih.gov |
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the interaction between a potential drug and its target protein.
Molecular docking simulations have been employed to elucidate the binding modes of triazolo[4,5-d]pyrimidine derivatives within the active sites of various protein targets. For instance, in studies investigating the anti-gastric cancer potential of related 1,2,3-triazolo[4,5-d]pyrimidine hybrids, conformational searches are first performed to identify the lowest-energy conformer of the ligand, which is then used for docking. nih.gov This initial step is crucial as the flexibility of rotatable bonds can significantly influence the binding orientation. nih.gov
Docking studies on a closely related derivative, 2-(1-(2-(3-benzyl-5-(benzylthio)-3H- nih.govjchemrev.comnih.govtriazolo[4,5-d]pyrimidin-7-yl)hydrazono)ethyl)phenol, against the gastric cancer cell line target (PDB ID: 4oum) revealed specific interactions that stabilize the ligand-protein complex. nih.gov The analysis showed that the compound fits into the active site, with key stabilizing interactions involving amino acid residues such as VAL-9, ALA-10, THR-49, ASN-48, PRO-47, and TYR-46. nih.gov Similarly, docking simulations of other substituted triazolopyrimidine glycosides against the Epidermal Growth Factor Receptor (EGFR) kinase have been used to establish a binding model, which aids in the discovery of new anticancer agents. nih.gov These studies demonstrate that the triazolopyrimidine scaffold can effectively anchor within the ATP binding site of kinases, often forming critical hydrogen bonds with key residues like Leu83 in CDK2 or with the hinge region of other kinases. rsc.orgmdpi.com The prediction of these binding poses provides a structural basis for the observed biological activity and guides further structural modifications. nih.gov
A primary output of molecular docking simulations is the estimation of binding energy or affinity, which quantifies the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction.
In the context of anti-gastric cancer research, a derivative of 3-benzyltriazolo[4,5-d]pyrimidine was found to have the lowest binding affinity of -8.40 kcal/mol against the target protein (PDB ID: 4oum). nih.gov This strong binding affinity was correlated with its potent inhibitory activity against gastric cancer cells. nih.gov A clear relationship has often been observed between the calculated binding affinity from docking studies and the experimentally observed inhibitory concentrations (IC50), validating the predictive power of the computational model. nih.gov For other related heterocyclic systems, docking scores have been successfully used to rank compounds and predict their potency. For example, in studies of pyrazolo[3,4-d]pyrimidines targeting phosphodiesterase-5 (PDE5), compounds with favorable binding scores in docking simulations also demonstrated high inhibitory activity in biological assays. researchgate.netnih.gov
Table 1: Example of Molecular Docking Results for a 3-benzyltriazolo[4,5-d]pyrimidine Derivative
| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|
| 2-(1-(2-(3-benzyl-5-(benzylthio)-3H- nih.govjchemrev.comnih.govtriazolo[4,5-d]pyrimidin-7-yl)hydrazono)ethyl)phenol | Gastric Cancer Target (4oum) | -8.40 | VAL-9, ALA-10, THR-49, ASN-48, PRO-47, TYR-46 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is used to predict the activity of new, unsynthesized compounds. nih.gov
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For triazolo[4,5-d]pyrimidine derivatives, these descriptors are often calculated using Density Functional Theory (DFT). nih.gov Key descriptors include electronic properties like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), as well as physicochemical properties like Log P (lipophilicity), Polar Surface Area (PSA), ovality, and molecular weight. nih.gov
Once calculated, a subset of these descriptors that best correlates with the biological activity is selected. nih.gov Statistical techniques such as Pearson correlation, multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are then used to build the QSAR model. nih.gov For a series of 1,2,3-triazolo[4,5-d]pyrimidine hybrids, descriptors such as E_HOMO, E_LUMO, PSA, Log P, Ovality, and the count of heteroatoms were selected to develop predictive models for anti-gastric cancer activity. nih.gov
The developed QSAR models can be used to predict the biological activity (e.g., IC50 values) of new compounds before they are synthesized, saving time and resources. nih.gov Studies on 1,2,3-triazolo[4,5-d]pyrimidine hybrids demonstrated that models built using MLR, PLS, and ANN were all predictive. nih.gov The artificial neural network (ANN) model, in particular, showed superior performance compared to the linear methods (MLR and PLS). nih.gov
Similarly, QSAR studies on other triazolopyrimidine series, such as 1,2,4-triazolo[1,5-a]pyrimidines for anti-malarial activity, have successfully identified key structural features that influence potency. mdpi.com These models provide valuable insights into the functionalities required for enhanced biological activity, guiding the design of more potent analogs. mdpi.com
Table 2: Key Molecular Descriptors Used in QSAR Models for Triazolopyrimidine Derivatives
| Descriptor | Description | Relevance to Biological Activity |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons. nih.gov |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. nih.gov |
| Log P | Octanol-water partition coefficient | Measures lipophilicity, affecting membrane permeability. nih.gov |
| Polar Surface Area (PSA) | Surface sum over all polar atoms | Influences drug transport properties. nih.gov |
| Ovality | A measure of the molecule's shape | Can affect how a molecule fits into a binding site. nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. It is widely used to calculate the molecular descriptors required for QSAR and to understand the fundamental properties of compounds. nih.govsemanticscholar.org
In the study of triazolo[4,5-d]pyrimidine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G* or 6-311+G(d,p), are performed to optimize the molecular geometry to its minimum energy state. nih.govmdpi.com From this optimized structure, various electronic properties are derived. These include the frontier molecular orbital energies (E_HOMO and E_LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), and dipole moment. nih.govnih.gov
The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and stability of the molecule; a larger gap suggests higher stability and lower reactivity. samipubco.com These DFT-calculated parameters provide a deep understanding of the electronic characteristics that govern the molecule's interactions and biological activity. nih.govjchemrev.com The results from DFT calculations can also be used to confirm findings from experimental work and molecular docking. nih.gov For example, analysis of the molecular orbitals in triazolo[4,5-d]pyrimidine derivatives can explain their activity and how they interact with biological targets. jchemrev.com
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is an electron acceptor, and its energy level relates to the molecule's electrophilicity. youtube.com
For triazolopyrimidine derivatives, DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net
In the case of 3-benzyltriazolo[4,5-d]pyrimidin-7-ol, the HOMO is expected to be localized primarily on the electron-rich triazolopyrimidine ring system, particularly on the nitrogen and oxygen atoms. The LUMO is anticipated to be distributed across the fused heterocyclic ring structure. The benzyl (B1604629) group may also influence the electronic distribution. Theoretical calculations for analogous triazoloquinazoline systems have shown that the HOMO electrons are mainly distributed on the electron-donating fragments, while the LUMO is located on the core heterocyclic framework. mdpi.com
Table 1: Theoretical Frontier Molecular Orbital Parameters for a Representative Triazolopyrimidine Scaffold Note: This data is illustrative, based on typical values for similar heterocyclic systems calculated using DFT methods, as specific experimental or calculated values for this compound are not publicly available.
| Parameter | Calculated Value (eV) | Description |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of Chemical Reactivity and Stability |
This analysis is crucial for predicting sites of electrophilic and nucleophilic attack and for understanding potential charge-transfer interactions within the molecule. mdpi.comnih.gov
Insights into Reaction Mechanisms and Energetics
Computational chemistry provides powerful tools to investigate the mechanisms and energy profiles of chemical reactions. For the synthesis of this compound and its derivatives, theoretical studies can elucidate the most probable reaction pathways, identify transition states, and calculate activation energies. This is particularly valuable for multistep syntheses or when multiple isomeric products are possible. nih.gov
The synthesis of the triazolo[4,5-d]pyrimidine core often involves the cyclization of substituted triazoles. DFT calculations can model these cyclization steps, for instance, by examining the intramolecular cyclization of an intermediate to form the fused pyrimidine (B1678525) ring. Theoretical research on the formation of similar fused pyrimidines, such as oxazolo[5,4-d]pyrimidines, has been used to explain the preferential formation of one isomer over another by comparing the thermodynamic stability of the potential products.
These computational models can map the potential energy surface of the reaction, revealing the lowest energy path from reactants to products. Such studies are critical for optimizing reaction conditions (e.g., temperature, catalyst) to maximize the yield of the desired product and minimize unwanted byproducts.
Tautomeric Equilibria Analysis (e.g., Keto-Enol Forms of the 7-ol Moiety)
Tautomerism is a key phenomenon in heterocyclic chemistry, where a compound exists as a mixture of two or more readily interconvertible structural isomers. nih.gov For this compound, the hydroxyl group at the C7 position allows for potential tautomerism, primarily between the enol form (7-ol) and the keto form (7-one). The equilibrium between these forms can be influenced by factors such as solvent polarity and physical state (solution vs. solid).
Theoretical Predictions of Preferred Tautomers
Quantum chemical calculations, particularly DFT, are widely used to predict the relative stabilities of tautomers. researchgate.net By calculating the total electronic energies of the optimized geometries of each tautomer (the 7-ol and 7-one forms), the thermodynamically preferred structure can be identified. For many heterocyclic systems, these calculations have successfully predicted the dominant tautomer in different environments.
In the case of this compound, the two primary tautomers are the aromatic 'ol' form (3-benzyl-3H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidin-7-ol) and the non-aromatic 'one' form (3-benzyl-3,4-dihydro-3H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidin-7(6H)-one). Theoretical studies on analogous pyrazolopyrimidin-4-ol systems have shown that the keto form is often the more stable tautomer. nih.gov The relative energies dictate the position of the tautomeric equilibrium.
Table 2: Calculated Relative Energies for Tautomers of a Triazolopyrimidine Scaffold Note: This data is illustrative and based on general findings for similar heterocyclic systems. The actual energy difference can vary.
| Tautomeric Form | Structure | Relative Energy (kJ/mol) | Predicted Stability |
| 7-ol (Enol) | 3-benzyl-3H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidin-7-ol | +15 | Less Stable |
| 7-one (Keto) | 3-benzyl-6H- researchgate.netnih.govnih.govtriazolo[4,5-d]pyrimidin-7(4H)-one | 0 | More Stable (Reference) |
Experimental Verification of Tautomeric Forms (e.g., by NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying tautomeric equilibria in solution and the solid state. researchgate.net The observed chemical shifts, particularly for ¹³C and ¹⁵N nuclei, are highly sensitive to the electronic environment and can distinguish between different tautomeric forms. nih.gov
In solution, if the interconversion between tautomers is slow on the NMR timescale, separate signals for each form will be observed. If the exchange is fast, a single set of averaged signals will appear, and their chemical shifts will be a weighted average based on the population of each tautomer. nih.gov Variable-temperature NMR studies can be employed to slow down the exchange rate. researchgate.net
For this compound, the key NMR indicators would be:
¹³C NMR: The chemical shift of the C7 carbon would be significantly different. In the 'ol' form, it would be characteristic of a carbon bearing a hydroxyl group in an aromatic system, while in the 'one' (keto) form, it would shift downfield into the carbonyl region (~160-180 ppm).
¹H NMR: The presence of a mobile proton (N-H) in the keto form versus a hydroxyl proton (O-H) in the enol form would be indicative, although these are often exchangeable with solvent.
Solid-State NMR: In the solid state, intermolecular interactions can lock the molecule into a single tautomeric form, allowing for unambiguous characterization. nih.gov
Studies on similar heterocyclic systems like pyrazolo[3,4-d]pyrimidines have successfully used a combination of NMR and X-ray crystallography to elucidate the predominant tautomeric forms. nih.gov
Pharmacophore Modeling and Virtual Screening Approaches
The 3-benzyltriazolo[4,5-d]pyrimidine scaffold is of interest in medicinal chemistry due to its structural similarity to endogenous purines. Pharmacophore modeling and virtual screening are computational strategies used to identify new drug candidates based on this core structure. nih.govrsc.org
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. The process typically involves:
Model Generation: A pharmacophore model is built based on the structure of a known active ligand (like a derivative of this compound) or the active site of a target protein. rsc.org The model defines key chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
Virtual Screening: This model is then used as a 3D query to search large chemical databases containing millions of compounds. nih.gov The screening software filters for molecules that match the pharmacophore features.
Hit Identification and Optimization: The resulting 'hits' are then subjected to further analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. This process can identify novel compounds with potential biological activity, which can then be synthesized and tested experimentally. nih.govrsc.org
The triazolo[4,5-d]pyrimidine core is a versatile scaffold for this approach, with the benzyl group and the 7-ol position providing points for chemical modification to optimize target binding and pharmacokinetic properties. nih.gov
Future Directions and Research Perspectives
Design and Synthesis of Novel Multi-Targeted Triazolo[4,5-d]pyrimidine Ligands
The development of single molecules that can modulate multiple biological targets offers a promising strategy for treating complex multifactorial diseases like cancer. The triazolo[4,5-d]pyrimidine scaffold is an ideal starting point for the design of such multi-targeted ligands. Researchers are actively exploring the synthesis of hybrid molecules that combine the triazolopyrimidine core with other pharmacologically active fragments to engage several targets simultaneously.
One successful approach involves molecular hybridization, where the triazolopyrimidine nucleus is linked to other moieties, such as indole (B1671886) or hydrazone groups, to create compounds with enhanced and selective anticancer properties. nih.govmdpi.com For instance, a series of nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives incorporating a hydrazone fragment has been synthesized, with some compounds showing potent and selective activity against prostate cancer cells by inducing apoptosis and increasing reactive oxygen species (ROS). nih.gov Similarly, the fusion of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold with an indole moiety has yielded derivatives that exhibit significant antiproliferative activity against gastric cancer cells by suppressing the ERK signaling pathway. mdpi.com
Future research will likely focus on creating dual-inhibitors targeting different pathways. For example, designing molecules that can concurrently inhibit enzymes like DNA gyrase and dihydrofolate reductase (DHFR) could lead to new classes of potent antimicrobial agents. acs.org The design of such compounds often involves structure-activity relationship (SAR) studies to optimize the substitution patterns on the triazolopyrimidine ring for dual affinity. nih.govnih.gov
Advanced Synthetic Methodologies for Scalable and Sustainable Production
The translation of promising laboratory-scale compounds into clinical candidates necessitates the development of efficient, scalable, and environmentally sustainable synthetic methods. Current synthetic routes to triazolo[4,5-d]pyrimidines often involve multi-step processes, including the annulation of a triazole nucleus to a pyrimidine (B1678525) ring or vice-versa. nih.gov While effective, these methods can sometimes require harsh reagents or produce significant waste.
Furthermore, the development of robust synthetic protocols that allow for the late-stage diversification of the triazolopyrimidine scaffold is a key objective. This would enable the rapid generation of large libraries of analogs for biological screening, facilitating more extensive structure-activity relationship studies and the identification of compounds with improved potency and pharmacokinetic properties. nih.gov
Application of Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to the design of triazolopyrimidine-based therapeutics holds immense potential. premierscience.comnih.gov These computational tools can analyze vast datasets to identify patterns and predict the biological activity of novel compounds, thereby accelerating the design-synthesize-test cycle. springernature.com
AI and ML algorithms can be employed in several key areas:
Virtual Screening: Structure-based virtual screening, enhanced by ML scoring functions, can efficiently screen large compound libraries to identify molecules with a high probability of binding to a specific biological target. nih.govmdpi.com This reduces the time and cost associated with high-throughput screening.
De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.gov By learning from the chemical space of known active triazolopyrimidines, these models can propose novel structures that are synthetically accessible and possess optimized activity profiles.
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. springernature.com This allows for the early identification and elimination of candidates with unfavorable pharmacokinetic or toxicity profiles, improving the success rate of compounds entering clinical trials.
The use of AI in predicting drug-target interactions is particularly valuable for identifying new applications for existing scaffolds and for designing multi-targeted ligands with high precision. mdpi.com
Exploration of New Therapeutic Indications Beyond Current Scope
The triazolopyrimidine scaffold has demonstrated a remarkable breadth of biological activities, suggesting that its therapeutic potential is far from fully realized. researchgate.net While much of the current research focuses on oncology, there is growing evidence that these compounds could be effective in treating a wide range of other diseases.
Recent studies have identified triazolo[4,5-d]pyrimidine derivatives as potent inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic target implicated in various cancers. nih.gov Other derivatives have been developed as selective antagonists of the P2X3 receptor, a target for treating neuropathic pain and chronic cough. nih.gov Furthermore, certain analogs have shown promise as inhibitors of hepatitis B virus (HBV) surface antigen (HBsAg) secretion, offering a potential new treatment avenue for chronic hepatitis B. nih.gov
The diverse biological activities reported for this class of compounds are summarized below:
| Therapeutic Area | Specific Target/Activity | Reference |
| Oncology | LSD1 Inhibition, EGFR Inhibition, Anticancer | nih.govnih.govrsc.org |
| Infectious Diseases | Anti-HBV, Antimicrobial | acs.orgnih.govnih.gov |
| Neurology | P2X3 Receptor Antagonism (Neuropathic Pain) | nih.gov |
| Inflammatory Diseases | Anti-inflammatory | nih.gov |
Future research should systematically screen libraries of triazolopyrimidine derivatives against a broader range of biological targets to uncover novel therapeutic applications. This could include targets related to neurodegenerative diseases, metabolic disorders, and other infectious agents. nih.gov
Collaborative Research Initiatives in Triazolopyrimidine Chemistry and Biology
The multifaceted nature of modern drug discovery, from initial design and synthesis to biological testing and clinical development, necessitates a collaborative approach. The advancement of triazolopyrimidine-based therapeutics will be significantly enhanced by fostering partnerships between academic research institutions, pharmaceutical companies, and specialized contract research organizations (CROs).
Such collaborations can bring together diverse expertise:
Medicinal Chemists to design and synthesize novel compounds.
Biologists to conduct in vitro and in vivo evaluations of biological activity.
Computational Scientists to apply AI and ML for rational drug design and data analysis.
Pharmacologists to study the pharmacokinetic and pharmacodynamic properties of lead candidates.
The complexity of the research, which often involves a combination of chemical synthesis, biological assays, and computational modeling, underscores the importance of interdisciplinary teamwork. nih.govnih.gov International collaborations can also play a crucial role by bringing together unique resources and perspectives to tackle challenging therapeutic problems. nih.gov By pooling knowledge and resources, the scientific community can accelerate the journey of promising triazolopyrimidine compounds from the laboratory to the clinic.
Q & A
Q. What are the optimal synthetic routes for 3-benzyltriazolo[4,5-d]pyrimidin-7-ol, and how can purity be maximized?
Methodological Answer: The synthesis of triazolopyrimidine derivatives typically involves cyclocondensation or nucleophilic substitution. For example, a related compound (2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin-7-ol) was synthesized by suspending intermediates in water/DMF, heating at 120°C, and precipitating via pH adjustment with NaOH/HCl . To optimize purity:
- Use high-temperature reflux in polar aprotic solvents (e.g., DMF).
- Employ recrystallization from ethanol/water mixtures.
- Validate purity via HPLC (>95%) and elemental analysis.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- 1H NMR : Identify aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and hydroxyl protons (δ ~12.5 ppm, broad) .
- Mass Spectrometry (ESI) : Confirm molecular weight (e.g., [M+H]+ or [M-H]- ions) .
- IR Spectroscopy : Detect N-H/O-H stretches (~3200–3500 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Antitumor Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Screen against kinases or viral replication enzymes (e.g., Chikungunya virus NS3 protease) via fluorescence-based assays .
- Solubility Testing : Employ shake-flask methods with PBS (pH 7.4) and DMSO co-solvents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve potency?
Methodological Answer: Modify critical substituents and evaluate effects:
| Substituent | Biological Activity | Reference |
|---|---|---|
| Benzyl at position 3 | Antitumor (IC₅₀: 8.2 μM) | |
| Benzylthio at position 7 | Antithrombotic (IC₅₀: 1.5 μM) | |
| Amine at position 7 | Enzyme inhibition (Ki: 0.3 nM) |
- Replace the benzyl group with bulkier aryl/heteroaryl groups.
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding affinity .
Q. What strategies address poor aqueous solubility during preclinical development?
Methodological Answer:
- Prodrug Design : Esterify the hydroxyl group (e.g., acetyl or phosphate esters) to improve bioavailability .
- Nanoformulation : Use liposomal encapsulation or PEGylation .
- Co-solvent Systems : Optimize DMSO/PBS ratios for in vivo dosing .
Q. How can researchers elucidate the mechanism of action against viral targets?
Methodological Answer:
- Molecular Docking : Simulate binding to viral enzymes (e.g., Chikungunya NS3 protease) using AutoDock Vina .
- CRISPR-Cas9 Knockout : Identify host factors by knocking out putative target genes in infected cells .
- Metabolic Profiling : Use LC-MS to track ATP/ADP ratios in treated cells, indicating kinase inhibition .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
Methodological Answer:
- Xenograft Models : Assess antitumor efficacy in immunodeficient mice (e.g., BALB/c nude mice) .
- Zebrafish Embryos : Screen for acute toxicity (LC₅₀) and developmental effects .
- Pharmacokinetics : Conduct IV/PO dosing in rats with plasma sampling via LC-MS/MS .
Data Contradictions and Validation
- Synthetic Yield Variability : reports 95% yield for a related compound, but scaling up may reduce efficiency due to side reactions. Replicate under inert atmospheres (N₂/Ar) .
- Biological Activity Discrepancies : Antitumor activity in conflicts with weaker enzyme inhibition in . Validate using orthogonal assays (e.g., SPR for binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
